

# "2-(4,5-Dihydro-1H-imidazol-2-yl)phenol" derivatives and analogs

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol

**Cat. No.:** B073867

[Get Quote](#)

An In-Depth Technical Guide to **2-(4,5-Dihydro-1H-imidazol-2-yl)phenol** Derivatives and Analogs: From Synthesis to Therapeutic Application

## Abstract

The **2-(4,5-dihydro-1H-imidazol-2-yl)phenol** scaffold and its analogs represent a versatile and enduring class of compounds in medicinal chemistry. Initially recognized for their potent antihypertensive effects, exemplified by the archetypal drug clonidine, the pharmacological profile of these molecules is now understood to be far more complex. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the nuanced pharmacology, synthesis, structure-activity relationships (SAR), and therapeutic applications of this chemical class. We will explore the critical duality of their mechanism of action, which involves interaction with both  $\alpha$ -adrenergic and imidazoline receptors. This dual activity is central to both their therapeutic efficacy and their side-effect profiles. The guide details synthetic methodologies, lead optimization strategies including bioisosteric replacement, and the analytical techniques required for their characterization. By synthesizing field-proven insights with foundational scientific principles, this document serves as an authoritative resource for harnessing the full potential of 2-imidazoline phenolic derivatives in modern drug discovery.

# Chapter 1: Introduction to the 2-Imidazoline Phenolic Scaffold

## The Core Structure: 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol

The foundational structure consists of a phenol ring directly attached at its 2-position to the C2 carbon of a 4,5-dihydro-1H-imidazole ring, commonly known as a 2-imidazoline ring. This arrangement creates a relatively rigid framework with specific steric and electronic properties that are crucial for receptor binding. The phenolic hydroxyl group and the basic nitrogen atoms of the imidazoline ring can act as hydrogen bond donors and acceptors, respectively, facilitating key interactions with biological targets. The aromatic nature of the phenol ring allows for a wide range of substitutions, enabling fine-tuning of the molecule's pharmacological and pharmacokinetic properties.

## Historical Context and Landmark Compounds

The journey of this scaffold into clinical practice began with the discovery of clonidine in the 1960s.<sup>[1]</sup> Initially investigated as a nasal decongestant, its potent hypotensive and sedative properties were quickly identified.<sup>[1]</sup> This led to its extensive use as an antihypertensive agent and the elucidation of its mechanism as a centrally acting  $\alpha_2$ -adrenergic receptor agonist.<sup>[2][3]</sup> However, the observation that some of its effects could not be solely attributed to adrenoceptors spurred further research, ultimately leading to the identification of a new class of receptors: the imidazoline receptors.<sup>[4][5]</sup> This discovery marked a paradigm shift, revealing that clonidine and related analogs were non-selective ligands acting on at least two distinct receptor systems.<sup>[6]</sup> This has driven the development of second-generation agents like moxonidine and rilmenidine, which show greater selectivity for imidazoline I1 receptors over  $\alpha_2$ -adrenoceptors, thereby reducing side effects like sedation while maintaining antihypertensive efficacy.<sup>[7][8]</sup>

## The Duality of Pharmacological Targets: Adrenergic vs. Imidazoline Receptors

The defining characteristic of many 2-imidazoline derivatives is their ability to interact with two distinct receptor families:

- $\alpha$ -Adrenergic Receptors ( $\alpha$ -ARs): These are G-protein coupled receptors (GPCRs) that mediate the effects of catecholamines (epinephrine and norepinephrine). Compounds based on the 2-imidazoline scaffold primarily target  $\alpha$ 2-ARs, which are involved in reducing sympathetic outflow from the central nervous system (CNS), leading to decreased blood pressure and heart rate.<sup>[3]</sup> However, some derivatives have been developed as selective  $\alpha$ 1-AR agonists.<sup>[9][10]</sup>
- Imidazoline Receptors (IRs): This is a separate class of receptors that are not sensitive to catecholamines.<sup>[4]</sup> They are subdivided into three main classes: I1, I2, and I3. The I1 subtype is predominantly involved in the central regulation of blood pressure.<sup>[8][11]</sup> The I2 subtype is associated with pain modulation, neuroprotection, and allosteric regulation of monoamine oxidase (MAO).<sup>[12][13]</sup> The I3 subtype regulates insulin secretion.<sup>[11]</sup>

The clinical effects of any given derivative depend on its relative affinity and selectivity for these different receptor types. High affinity for  $\alpha$ 2-ARs is often associated with sedation, while I1-receptor activity mediates the desired antihypertensive effect with a lower incidence of this side effect.<sup>[8]</sup> This pharmacological duality is the central pillar upon which the design and development of new analogs are based.

## Chapter 2: Pharmacology and Mechanism of Action

### Interaction with $\alpha$ -Adrenergic Receptors

As agonists, 2-imidazoline derivatives bind to and activate  $\alpha$ -adrenergic receptors. The most significant interactions are typically with the  $\alpha$ 2 subtype.

Mechanism of  $\alpha$ 2-Mediated Sympatholysis: Activation of presynaptic  $\alpha$ 2-ARs in the brainstem (specifically in the nucleus of the solitary tract) inhibits the release of norepinephrine. This reduction in sympathetic nervous system outflow leads to a decrease in peripheral vascular resistance, heart rate, and blood pressure.<sup>[3][6]</sup> This is the primary mechanism behind the hypotensive and sedative effects of clonidine.<sup>[6]</sup> The  $\alpha$ 2-AR is a Gi-coupled receptor; its activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channel activity.<sup>[14]</sup>

[Click to download full resolution via product page](#)

Caption:  $\alpha_2$ -Adrenergic receptor signaling pathway.

## Interaction with Imidazoline Receptors

The discovery of imidazoline receptors revealed a non-adrenergic mechanism for the cardiovascular effects of these compounds.[4]

- I1 Receptors: Located in the plasma membranes of cells in the rostral ventrolateral medulla (RVLM) of the brainstem, I1 receptors are key to central blood pressure control.[5] Activation of I1 receptors by agonists like moxonidine reduces sympathetic outflow, similar to  $\alpha$ 2-AR activation, but is believed to involve different downstream signaling pathways and is less associated with sedation.[8]
- I2 Receptors: These binding sites are often located on the outer mitochondrial membrane and are linked to the allosteric modulation of MAO-A and MAO-B. Ligands selective for I2 receptors have shown significant promise as analgesics in models of chronic and neuropathic pain and may also possess neuroprotective properties.[12][13] The selective I2 ligand CR4056 has advanced to Phase II clinical trials for osteoarthritis pain.



[Click to download full resolution via product page](#)

Caption: Overview of Imidazoline Receptor Subtypes and Effects.

## Chapter 3: Synthesis and Chemical Space

### General Synthetic Strategies for the 2-Imidazoline Ring

The construction of the 2-imidazoline ring is a cornerstone of synthesizing this class of compounds. The most common and reliable method involves the condensation of a suitable precursor with ethylenediamine.

**Causality in Experimental Choice:** The choice of precursor is critical and depends on the desired final structure and available starting materials. Using an ortho-hydroxy-substituted benzonitrile or ethyl benzoate derivative ensures the correct regiochemistry for the final phenolic product. The reaction is typically heated to drive the cyclization and removal of ammonia or ethanol as a byproduct. The use of a catalyst, such as p-toluenesulfonic acid, can facilitate the reaction, particularly when starting from an ester, by activating the carbonyl group towards nucleophilic attack.

**Experimental Protocol: Synthesis of 2-(2-Hydroxyphenyl)-4,5-dihydro-1H-imidazole via Nitrile Cyclization**

- **Reagent Preparation:** In a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-hydroxybenzonitrile (1.0 eq) in anhydrous chlorobenzene.
- **Addition of Ethylenediamine:** Add anhydrous ethylenediamine (1.5 eq) to the solution. An excess is used to drive the reaction to completion.
- **Catalysis (Optional but Recommended):** Add a catalytic amount of hydrogen sulfide ( $H_2S$ ) gas passed through the solution or a solid source like phosphorus pentasulfide ( $P_4S_{10}$ ) (0.05 eq). This converts the nitrile to a thioamide *in situ*, which is more reactive.
- **Reaction:** Heat the mixture to reflux (approx. 130°C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Cool the reaction mixture to room temperature. The product may precipitate. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

- Purification: The crude product is often an acid salt. Neutralize an aqueous solution of the crude material with a base (e.g., NaOH) to precipitate the free base. The solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel, using a mobile phase such as dichloromethane/methanol with a small amount of ammonium hydroxide to prevent streaking.

## Synthesis of Key Analogs: The Case of Clonidine

The synthesis of clonidine [2-(2,6-dichloro-phenylimino)-imidazolidine] highlights a different strategy, starting with a substituted aniline.[\[15\]](#)[\[16\]](#)

- Starting Material: The synthesis typically begins with 2,6-dichloroaniline.
- Isothiocyanate Formation: The aniline is reacted with thiophosgene to form 2,6-dichlorophenyl isothiocyanate.[\[16\]](#)
- Thiourea Intermediate: This is followed by a reaction with ethylenediamine to form a thiourea intermediate, 1-(2-aminoethyl)-3-(2,6-dichlorophenyl)thiourea.[\[16\]](#)
- Cyclization: The thiourea is then cyclized. This can be achieved by heating with a reagent like mercuric oxide or a lead salt, which promotes the elimination of H<sub>2</sub>S and ring closure to form the 2-iminoimidazolidine structure of clonidine.[\[17\]](#)

## Exploring the Chemical Space

The versatility of the scaffold has led to the development of numerous derivatives with diverse pharmacological profiles.

| Derivative Class           | Core Modification                               | Primary Target(s)        | Representative Example | Therapeutic Area               |
|----------------------------|-------------------------------------------------|--------------------------|------------------------|--------------------------------|
| Clonidine-like             | Dichloro-substituted phenyl-imino-imidazolidine | $\alpha_2$ -AR, I1-IR    | Clonidine              | Hypertension, ADHD[6]          |
| Anilinomethyl Imidazolines | Methylene bridge between phenyl and imidazoline | $\alpha_1$ A-AR          | A-61603                | Research Tool                  |
| Benzoxazines               | Phenyl ring fused into a benzoxazine system     | $\alpha_2$ -AR, I1/I2-IR | Compound 4h[18]        | Antihypertensive (preclinical) |
| Phthalazines               | Imidazoline linked to a phthalazine core        | Potential Anticancer     | Hybrid compound 5[19]  | Anticancer (preclinical)       |
| Selective I2 Ligands       | Conformationally restricted structures          | I2-IR                    | Benazoline[20]         | Analgesia (preclinical)        |

## Chapter 4: Structure-Activity Relationships (SAR) and Lead Optimization

### SAR at the Aromatic Ring

The substitution pattern on the phenyl ring is a primary determinant of activity and selectivity.

- For  $\alpha_2$ -AR Agonism: As seen with clonidine, bulky, lipophilic substituents at the ortho (2,6) positions of the phenyl ring are critical for high  $\alpha_2$ -adrenergic activity.[2] This steric hindrance is thought to force the molecule into a specific conformation favorable for binding to the  $\alpha_2$ -AR.
- For I1/I2-IR Affinity: The requirements are less stringent. High affinity for imidazoline receptors can be maintained or even enhanced with different substitution patterns, allowing

for the separation of adrenergic and imidazoline effects.[20]

- The Phenolic Hydroxyl: The -OH group itself is a key pharmacophoric feature, capable of forming a strong hydrogen bond with the receptor. Its position is critical; moving it from the ortho position drastically reduces activity at these targets.

## Bioisosteric Replacement of the Phenol Moiety

Rationale: The phenolic hydroxyl group, while crucial for activity, is a primary site for phase II metabolism, specifically glucuronidation. This can lead to rapid clearance and poor oral bioavailability. Bioisosteric replacement is a key strategy to mitigate this liability.[21] A bioisostere is a functional group that retains the key electronic and steric properties of the original group required for biological activity but alters the molecule's physicochemical properties.[22]

Example: Indazole as a Phenol Bioisostere The indazole ring system can serve as an effective bioisostere for the phenol group.[21] The N-H of the indazole can mimic the hydrogen-bonding capability of the phenolic -OH. This substitution has been shown to retain high affinity for the target receptor while blocking the metabolic pathway of glucuronidation, thus improving the pharmacokinetic profile.[21]



[Click to download full resolution via product page](#)

Caption: Bioisosteric replacement strategy for improving pharmacokinetics.

## Achieving Selectivity

Distinguishing between adrenergic and imidazoline receptor activity is the holy grail of modern research in this area.

- From  $\alpha 2$  to I1: Moving away from the rigid, coplanar structure of clonidine's phenyl-imino system towards more flexible structures often reduces  $\alpha 2$  affinity while retaining or increasing I1 affinity. This is the principle behind moxonidine and rilmenidine.[\[8\]](#)
- Achieving I2 Selectivity: Introducing conformational constraints, such as fusing the phenyl ring into a larger, rigid system, has proven effective in generating ligands with unprecedented selectivity for I2 receptors over both  $\alpha 1$  and  $\alpha 2$  adrenoceptors.[\[20\]](#) The ligands tracizoline and benazoline are prime examples of this design principle.[\[20\]](#)

## Chapter 5: Therapeutic Applications and Clinical Landscape

| Compound      | Primary Target(s)                           | Clinical Status/Use      | Key Indication(s)                                                                 |
|---------------|---------------------------------------------|--------------------------|-----------------------------------------------------------------------------------|
| Clonidine     | $\alpha 2\text{-AR} > \text{I1-IR}$         | Approved                 | Hypertension, ADHD,<br>Pain Management <a href="#">[3]</a><br><a href="#">[6]</a> |
| Moxonidine    | $\text{I1-IR} > \alpha 2\text{-AR}$         | Approved (not in US)     | Mild to Moderate<br>Hypertension <a href="#">[7]</a> <a href="#">[8]</a>          |
| Rilmenidine   | $\text{I1-IR} > \alpha 2\text{-AR}$         | Approved (not in US)     | Hypertension <a href="#">[5]</a> <a href="#">[7]</a>                              |
| Idazoxan      | $\alpha 2\text{-AR} / \text{IR}$ Antagonist | Research Tool            | Investigated for<br>depression                                                    |
| CR4056        | Selective I2-IR Ligand                      | Phase II Clinical Trials | Chronic Inflammatory<br>Pain (Osteoarthritis)<br><a href="#">[23]</a>             |
| Apraclonidine | $\alpha 2\text{-AR}$ Agonist                | Approved                 | Glaucoma (topical)                                                                |

## Chapter 6: Analytical and Quality Control Methodologies

The characterization and quality control of 2-imidazoline derivatives require robust analytical methods to ensure purity, identity, and stability.

## Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of these compounds.[24][25]

### Experimental Protocol: Representative HPLC-UV Method for Purity Analysis

- Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
- Chromatographic Conditions:
  - Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m particle size).
  - Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 6.8) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point is 95:5 (v/v) buffer:acetonitrile.
  - Flow Rate: 1.0 mL/min.
  - Column Temperature: 30 °C.
  - Detection Wavelength: 210-280 nm, chosen based on the UV absorbance maximum of the specific analog.
  - Injection Volume: 10  $\mu$ L.
- Sample and Standard Preparation:
  - Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare working dilutions from this stock.
  - Sample Solution: Dissolve the test sample in the mobile phase to a similar concentration as the standard. Filter through a 0.45  $\mu$ m syringe filter before injection.

- Validation (Self-Validating System): To ensure trustworthiness, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. A system suitability test (e.g., injecting the standard solution five times) must be performed before sample analysis to check for consistent retention times and peak areas.



[Click to download full resolution via product page](#)

Caption: Workflow for the characterization of a new analog.

## Conclusion and Future Directions

The **2-(4,5-dihydro-1H-imidazol-2-yl)phenol** scaffold and its analogs have proven to be a remarkably fruitful starting point for the development of potent and selective modulators of adrenergic and imidazoline receptors. From the non-selective, broad-acting clonidine to highly selective I2 ligands entering clinical trials, the journey of this chemical class illustrates key principles of medicinal chemistry, including lead optimization, SAR exploration, and the deconvolution of complex pharmacology.

Future research will likely focus on several key areas:

- Enhanced Selectivity: The design of ligands with even greater selectivity for specific imidazoline receptor subtypes (e.g., I2 over I1) to create highly targeted therapeutics with minimal side effects.
- New Therapeutic Areas: Leveraging the known functions of imidazoline receptors to explore applications beyond hypertension and pain, such as in metabolic disorders (I3), neurodegenerative diseases, and oncology.
- Advanced Pharmacokinetic Design: Employing strategies like bioisosterism and prodrug approaches to overcome metabolic liabilities and improve the druggability of new lead compounds.

The continued exploration of this rich chemical space promises to yield novel therapeutics that can address significant unmet medical needs.

## References

- Li, F., & Li, J. X. (2018). Imidazoline I2 receptors: an update. *Neuropharmacology*, 139, 149-157. [\[Link\]](#)
- Reis, D. J., & Regunathan, S. (1998). Imidazoline receptors and their endogenous ligands. *Annual review of pharmacology and toxicology*, 38, 513-542. [\[Link\]](#)
- Hancock, A. A., et al. (2003). 2-(anilinomethyl)imidazolines as alpha1A adrenergic receptor agonists: 2'-heteroaryl and 2'-oxime ether series. *Journal of medicinal chemistry*, 46(23), 4974-4983. [\[Link\]](#)
- Kalkan, G., & Kaygisiz, B. (2019). The imidazoline receptors and ligands in pain modulation. *Agri: Agri (Algoloji) Dernegi'nin Yayin organidir= The journal of the Turkish Society of Algology*, 31(1), 1-8. [\[Link\]](#)
- Bousquet, P., et al. (1992). [Pharmacology of imidazoline receptors and cardiovascular regulation. Imidazoline receptors and blood pressure]. *Archives des maladies du coeur et des vaisseaux*, 85(7), 943-947. [\[Link\]](#)
- Nikolic, K., & Agbaba, D. (2012). Pharmacophore Development and SAR Studies of Imidazoline Receptor Ligands. *Current medicinal chemistry*, 19(27), 4648-4675. [\[Link\]](#)
- Rouot, B., Leclerc, G., & Wermuth, C. G. (1976). Clonidine and related analogues. Quantitative correlations. *Journal of medicinal chemistry*, 19(8), 1049-1054. [\[Link\]](#)
- Hancock, A. A., et al. (2003). 2-(Anilinomethyl)imidazolines as alpha1 adrenergic receptor agonists: alpha1a subtype selective 2'-heteroaryl compounds. *Bioorganic & medicinal*

chemistry letters, 13(6), 1183-1186. [Link]

- Sun, Y., et al. (2024). Novel Scaffold Agonists of the  $\alpha$ 2A Adrenergic Receptor Identified via Ensemble-Based Strategy. *Molecules* (Basel, Switzerland), 29(5), 1097. [Link]
- Kam, P. C., & Tan, K. H. (1996). alpha-2 and imidazoline receptor agonists. Their pharmacology and therapeutic role. *Anaesthesia*, 51(11), 1067-1076. [Link]
- Pigini, M., et al. (1997). Imidazoline receptors: qualitative structure-activity relationships and discovery of tracizoline and benazoline. Two ligands with high affinity and unprecedented selectivity. *Bioorganic & medicinal chemistry*, 5(5), 833-841. [Link]
- Wikipedia. (2024). Clonidine.
- Stähle, H. (2000). A historical perspective: Development of clonidine. Best practice & research. *Clinical anaesthesiology*, 14(2), 237-246. [Link]
- Alergan, Inc. (1997). U.S. Patent No. 5,684,156. Washington, DC: U.S.
- DeMarinis, R. M., et al. (1979). Synthesis and characterization of [phenyl-3H] clonidine hydrochloride at high specific activity. *Journal of labelled compounds & radiopharmaceuticals*, 16(5), 755-764. [Link]
- Biotage. (2014). A Direct Measurement Method for the Characterization of Corrosion Inhibitors for Quality Metrics in Formulation and New Product.
- Palkhiwala, S. A., Yu, A., & Frishman, W. H. (2000). Imidazoline receptor agonist drugs for treatment of systemic hypertension and congestive heart failure. *Heart disease* (Hagerstown, Md.), 2(1), 83-92. [Link]
- Li, J. X. (2017). Reigniting the Promise of Imidazoline Receptors for Pain Control. *Trends in pharmacological sciences*, 38(4), 301-303. [Link]
- van Arman, C. G., & Risley, E. A. (1969). 2-(4,5-Diphenyl-1H-imidazol-2-yl)-phenol.
- Newsome, W. H., & Panopio, L. G. (1992). A method for the determination of 2-imidazoline residues in food crops. *Journal of agricultural and food chemistry*, 40(10), 1934-1936. [Link]
- N'Chobo, C. K., et al. (2018). Synthesis and crystal structure of 4-chloro-[2-(4,5-diphenyl-1H-imidazol-2-yl)-6-formylphenol]nitrate. *IOSR Journal of Applied Chemistry*, 11(5), 13-22. [Link]
- van Zwieten, P. A., & Prichard, B. N. (1995). Why imidazoline receptor modulator in the treatment of hypertension?. *The American journal of cardiology*, 76(1), 4A-10A. [Link]
- Fernandes, E., et al. (2018). Phenolic Imidazole Derivatives with Dual Antioxidant/Antifungal Activity: Synthesis and Structure-Activity Relationship. *Current organic synthesis*, 15(6), 869-879. [Link]
- ResearchGate. (n.d.). Structure of the phenol derivative 72 and its bioisosteres 73 and 74.
- Starchenkov, M. K., et al. (2021). Design and Antioxidant Properties of Bifunctional 2 H-Imidazole-Derived Phenolic Compounds-A New Family of Effective Inhibitors for Oxidative Stress-Associated Destructive Processes. *International journal of molecular sciences*, 22(21), 11728. [Link]
- RU Patent No. 2,597,787 C2. (2016).

- Kumar, S., et al. (2010). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl). *Der Pharma Chemica*, 2(4), 238-245. [\[Link\]](#)
- Touzeau, F., et al. (2003). Synthesis and biological evaluation of new 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives. *Journal of medicinal chemistry*, 46(10), 1962-1979. [\[Link\]](#)
- Chapleo, C. B., et al. (1982). Structure-activity relationships for 2-substituted imidazoles as alpha 2-adrenoceptor antagonists. *Journal of medicinal chemistry*, 25(6), 666-670. [\[Link\]](#)
- Sztanke, K., et al. (2020). Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. *Molecules* (Basel, Switzerland), 25(22), 5486. [\[Link\]](#)
- Schepmann, D., et al. (2023). Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists. *Journal of medicinal chemistry*, 66(16), 11213-11231. [\[Link\]](#)
- Sharma, A., et al. (2021). A review on "imidazoles": Their chemistry and pharmacological potentials. *Journal of Molecular Structure*, 1239, 130521. [\[Link\]](#)
- Ben-Aoun, E., et al. (2022). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. *Open Journal of Medicinal Chemistry*, 12(1), 1-13. [\[Link\]](#)
- Starchenkov, M. K., et al. (2021). Design and Antioxidant Properties of Bifunctional 2H-Imidazole-Derived Phenolic Compounds—A New Family of Effective Inhibitors for Oxidative Stress-Associated Destructive Processes. *International Journal of Molecular Sciences*, 22(21), 11728. [\[Link\]](#)
- Ghorbani-Vaghei, R., & Malaek, A. (2023). Biological and Molecular Chemistry Investigation and Application of 2-(Benzylxy)-4,5-Diphenyl-1H-Imidazole as an Anti-inflammatory and Analgesic Agent. *Open Journal of Medicinal Chemistry*, 13(3), 61-70. [\[Link\]](#)
- Dar, O. A., et al. (2023). Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. *PLoS one*, 18(3), e0283296. [\[Link\]](#)
- Sztanke, K., et al. (2022). Synthesis, Structure and Biological Activity of Novel 4,5-dihydro-1H-imidazol-2-yl-phthalazine Derivatives and Their Copper(II) Complexes. *International Journal of Molecular Sciences*, 23(21), 13327. [\[Link\]](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. researchgate.net [researchgate.net]
- 2. Clonidine and related analogues. Quantitative correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alpha-2 and imidazoline receptor agonists. Their pharmacology and therapeutic role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazoline receptors and their endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Pharmacology of imidazoline receptors and cardiovascular regulation. Imidazoline receptors and blood pressure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clonidine - Wikipedia [en.wikipedia.org]
- 7. Imidazoline receptor agonist drugs for treatment of systemic hypertension and congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Why imidazoline receptor modulator in the treatment of hypertension? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-(anilinomethyl)imidazolines as alpha1A adrenergic receptor agonists: 2'-heteroaryl and 2'-oxime ether series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-(Anilinomethyl)imidazolines as alpha1 adrenergic receptor agonists: alpha1a subtype selective 2'-heteroaryl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The imidazoline receptors and ligands in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Scaffold Agonists of the  $\alpha$ 2A Adrenergic Receptor Identified via Ensemble-Based Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CLONIDINE synthesis - chemicalbook [chemicalbook.com]
- 16. US5684156A - Process for preparation of clonidine derivatives - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and biological evaluation of new 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological

Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Imidazoline receptors: qualitative structure-activity relationships and discovery of tracizoline and benazoline. Two ligands with high affinity and unprecedented selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. drughunter.com [drughunter.com]
- 23. An Imidazoline 2 Receptor Ligand Relaxes Mouse Aorta via Off-Target Mechanisms Resistant to Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. ["2-(4,5-Dihydro-1H-imidazol-2-yl)phenol" derivatives and analogs]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073867#2-4-5-dihydro-1h-imidazol-2-yl-phenol-derivatives-and-analogs]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)